Naringenin 5-beta-D-Glucoside
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Overview
Description
Naringenin 5-beta-D-Glucoside is a polyphenolic compound identified as a flavonoid glycoside. It is known for its presence in certain plant species, particularly those with allelopathic properties.
Preparation Methods
Naringenin 5-beta-D-Glucoside can be synthesized through a series of chemical reactions involving flavonoid precursors and glycosylation agents. The synthetic route typically involves the use of naringenin and hexose as starting materials. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the glycosylation process. Industrial production methods may involve the extraction of salipurposid from plant sources using techniques such as liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Naringenin 5-beta-D-Glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of salipurposid can lead to the formation of quinones, while reduction can yield dihydroflavonoids .
Scientific Research Applications
Naringenin 5-beta-D-Glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of flavonoid glycosides in various chemical reactions.
Biology: this compound is studied for its allelopathic properties, which can influence the growth and development of neighboring plants.
Medicine: Research is ongoing to explore its potential antioxidant and anti-inflammatory properties, which could have therapeutic applications.
Industry: This compound is investigated for its potential use in developing natural herbicides and pesticides due to its allelopathic effects
Mechanism of Action
The mechanism of action of salipurposid involves its interaction with various molecular targets and pathways As a polyphenolic compound, it can scavenge free radicals and reduce oxidative stressThe exact molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
Naringenin 5-beta-D-Glucoside is similar to other flavonoid glycosides such as myricitrin and quercitrin. it is unique in its specific allelopathic properties and its presence in certain plant species. Myricitrin and quercitrin also exhibit antioxidant properties but may differ in their specific molecular targets and pathways .
Properties
Molecular Formula |
C21H22O10 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-6,13,16,18-24,26-28H,7-8H2/t13?,16-,18-,19+,20-,21-/m1/s1 |
InChI Key |
MFQIWHVVFBCURA-LKBAIHPRSA-N |
Isomeric SMILES |
C1C(OC2=C(C1=O)C(=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O |
SMILES |
C1C(OC2=C(C1=O)C(=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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